3-(2-hydroxyethyl)-1H-indol-6-ol
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-1H-indol-6-ol |
InChI |
InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-5-8(13)1-2-9(7)10/h1-2,5-6,11-13H,3-4H2 |
InChI Key |
KCNFVDIFIIPTRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CCO |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Hydroxyethyl 1h Indol 6 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3-(2-hydroxyethyl)-1H-indol-6-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-Dimensional NMR (¹H NMR and ¹³C NMR) Chemical Shift and Coupling Constant Analysis
One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural elucidation. The chemical shifts (δ) in these spectra indicate the electronic environment of each proton and carbon atom, while coupling constants (J) in ¹H NMR reveal the connectivity between neighboring protons.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a series of signals corresponding to the different types of protons present in the molecule. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region, while the protons of the hydroxyethyl (B10761427) side chain are found at higher field. The multiplicity of each signal (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants provide crucial information for assigning these signals to specific protons in the structure.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information by showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization state (sp², sp³) and the nature of the atoms they are bonded to. For instance, the carbons of the aromatic indole ring will resonate at lower field compared to the aliphatic carbons of the hydroxyethyl group.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (δ) ppm | Multiplicity |
| Data not available in search results | Data not available in search results |
| Compound Name |
| This compound |
Two-Dimensional NMR Techniques (COSY, NOESY/ROESY, HSQC, HMBC) for Connectivity and Spatial Relationships
To further refine the structural assignment and establish unambiguous connectivities, a series of two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are directly coupled to each other, typically over two or three bonds. This is instrumental in tracing the connectivity within the hydroxyethyl side chain and around the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the three-dimensional structure and conformation of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different fragments of the molecule, such as linking the hydroxyethyl side chain to the correct position on the indole ring.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.
N-H stretching: A peak around 3400 cm⁻¹ associated with the indole N-H bond.
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
C-O stretching: A strong band in the 1000-1250 cm⁻¹ range corresponding to the C-O bond of the alcohol.
| FT-IR Data |
| Frequency (cm⁻¹) |
| Data not available in search results |
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the C=C stretching vibrations of the indole ring and the C-C backbone vibrations, which may be weak in the FT-IR spectrum.
| FT-Raman Data |
| Frequency (cm⁻¹) |
| Data not available in search results |
Electronic Absorption Spectroscopy for Conjugation and Chromophoric Analysis
Electronic absorption spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides insights into the electronic structure and conjugation within the molecule. The indole ring system of this compound contains a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) is characteristic of the extent of the π-conjugated system. The presence of the hydroxyl group on the indole ring can also influence the position and intensity of the absorption bands.
Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about a compound's molecular weight and elemental composition, and its fragmentation pattern can elucidate its structure.
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with very high precision, typically to four or five decimal places. This level of accuracy allows for the determination of a compound's exact mass, which can be used to deduce its elemental formula. nih.gov While low-resolution mass spectrometry can distinguish between ions of different nominal masses (e.g., m/z 85), HRMS can differentiate between ions with very similar masses, such as C₆H₁₃⁺ (85.1017) and C₅H₉O⁺ (85.0653). nih.gov
For this compound, with the chemical formula C₁₀H₁₁NO₂, its theoretical exact mass can be calculated with high precision. This experimental value, obtained from an HRMS instrument, would then be compared to the theoretical masses of potential elemental formulas to confirm the correct one. The high resolving power of HRMS instruments is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov
| Chemical Formula | Calculated Exact Mass |
|---|---|
| C₁₀H₁₁NO₂ | 177.07898 |
Combining chromatographic separation techniques with mass spectrometry enhances the analytical power for complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate, identify, and quantify individual components of a sample.
In GC-MS, the sample is vaporized and separated based on its volatility and interaction with the stationary phase of a gas chromatograph before being introduced into the mass spectrometer. libretexts.org This technique is particularly useful for volatile and thermally stable compounds. The resulting mass spectrum for each separated component serves as a chemical fingerprint, which can be compared against spectral libraries for identification. libretexts.org The fragmentation patterns observed in GC-MS, often using electron ionization (EI), provide valuable structural information. nih.gov For a molecule like this compound, characteristic fragments would arise from cleavage of the ethyl-hydroxy side chain and fragmentation of the indole ring. libretexts.org
LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. The sample is separated by liquid chromatography before being ionized and analyzed by the mass spectrometer. This technique is widely used for the analysis of complex biological and environmental samples. For this compound, LC-MS would be an effective method for purity assessment and identification in various matrices.
| Functional Group | Characteristic Fragmentation |
|---|---|
| Alcohols | Loss of H₂O, cleavage of C-C bond next to oxygen. libretexts.org |
| Amines | Alpha-cleavage is dominant. libretexts.org |
| Ketones | Cleavage of C-C bonds adjacent to the carbonyl group. libretexts.org |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high accuracy.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
Data from a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com
Computational Chemistry and Theoretical Investigations of 3 2 Hydroxyethyl 1h Indol 6 Ol
Quantum Mechanical Calculations for Electronic and Geometric Properties
Quantum mechanical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the atomic level.
Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometries and vibrational frequencies of molecules. For derivatives of indole (B1671886), such as 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one, computational studies using DFT methods like B3LYP with a 6-311+G basis set have been shown to accurately calculate optimized geometry and bonding parameters. nih.gov These calculated parameters, including bond lengths, are often in good agreement with experimental data for related structures like indole and isatins. nih.gov
The vibrational frequencies calculated by DFT methods can be compared with experimental FT-IR spectra to validate the computational model. For similar complex indole derivatives, the B3LYP method has demonstrated excellent correlation with experimental vibrational data, often achieving a high regression coefficient. nih.gov This suggests that DFT is a reliable tool for predicting the vibrational spectra of 3-(2-hydroxyethyl)-1H-indol-6-ol. Harmonic vibrational analysis is also performed to confirm that the optimized geometries are stable, ensuring there are no imaginary frequencies which would indicate a transitional or unstable state. nih.govresearchgate.net
Below is a representative table of how optimized geometric parameters from DFT calculations might be presented.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G) |
| Bond Length | C2-C3 | 1.38 Å |
| Bond Length | C3-C3a | 1.45 Å |
| Bond Length | N1-C2 | 1.37 Å |
| Bond Angle | C2-N1-C7a | 109.5° |
| Bond Angle | N1-C2-C3 | 110.2° |
Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra Simulation
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for simulating electronic excitation energies and predicting UV-Vis absorption spectra. mdpi.com By applying TD-DFT, often with a functional like B3LYP and a suitable basis set, researchers can calculate the maximum absorption wavelength (λmax) of a compound. mdpi.com These theoretical predictions can then be compared with experimental UV-Vis spectra to validate the computational approach. mdpi.comresearchgate.net For various natural compounds, TD-DFT has shown good accuracy, with calculated λmax values often having a low error rate when compared to experimental data. mdpi.com This methodology allows for the evaluation of electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which are responsible for absorption in the UV range. mdpi.com
A hypothetical table of TD-DFT results for this compound could look like this:
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 -> S1 | 285 | 0.15 | HOMO -> LUMO |
| S0 -> S2 | 260 | 0.08 | HOMO-1 -> LUMO |
| S0 -> S3 | 220 | 0.32 | HOMO -> LUMO+1 |
Note: This table is a hypothetical representation of TD-DFT data.
Molecular Orbital and Charge Distribution Analysis
The analysis of molecular orbitals and charge distribution provides a deeper understanding of a molecule's reactivity and stability.
HOMO-LUMO Energy Gap and Molecular Stability
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the kinetic stability of a molecule. nih.gov A larger HOMO-LUMO energy gap generally corresponds to higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov While it is a common misconception to directly equate the HOMO-LUMO gap with the electrochemical stability window, it remains a useful qualitative indicator of electronic properties. rsc.org For instance, in studies of silicon clusters, the HOMO-LUMO gap was used to identify the most chemically stable structures. nih.gov
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Note: The energy values are hypothetical and serve as an illustration.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular and intermolecular interactions, including hydrogen bonding and charge transfer. researchgate.net This method examines the delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors). The stabilization energy associated with these donor-acceptor interactions provides a quantitative measure of the strength of the interaction. NBO analysis can elucidate the nature of bonding and antibonding interactions within a molecule, offering insights into its electronic structure and stability.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents areas of positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.netyoutube.com Green areas denote regions of neutral potential. MEP analysis is valuable in drug design and understanding protein-ligand interactions, as it helps to identify key features for molecular recognition. rsc.org
Intermolecular Interaction Analysis
The way molecules interact with each other governs their macroscopic properties, such as crystal structure and solubility. Computational methods are indispensable for dissecting these non-covalent interactions.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intricate network of intermolecular interactions within a crystal lattice. mdpi.comresearchgate.net By mapping the electron distribution of a molecule within its crystalline environment, it provides a detailed picture of how molecules pack together. researchgate.net The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. researchgate.net
The Hirshfeld surface can be color-mapped to highlight different properties. For instance, the distances from the surface to the nearest atom nucleus inside (di) and outside (de) the surface are used to generate a two-dimensional "fingerprint plot." This plot provides a quantitative summary of the types of intermolecular contacts and their relative prevalence.
For indole derivatives, Hirshfeld analysis reveals the critical role of hydrogen bonds and π–π stacking interactions in stabilizing the crystal structure. researchgate.netiucr.orgtandfonline.com In a study on bromo-substituted indole derivatives, interactions were quantified, showing that pairing of antiparallel indole systems had the largest interaction energies (up to −60.8 kJ mol⁻¹), while weaker hydrogen bonds and π–π interactions accounted for energies between 13–34 kJ mol⁻¹. researchgate.netiucr.org For another complex indole derivative, the most significant intermolecular contacts contributing to the Hirshfeld surface were identified as H⋯O/O⋯H (24.3%), H⋯H (18.4%), Br⋯H/H⋯Br (16.8%), and C⋯H/H⋯C (8.4%). iucr.org
For this compound, with its hydroxyl groups and indole nitrogen, one would anticipate a significant contribution from O-H···O, N-H···O, and O-H···N hydrogen bonds. The aromatic indole ring would also be expected to participate in C-H···π and π–π stacking interactions. iucr.org The fingerprint plots would likely show distinct spikes characteristic of these strong hydrogen bonds.
Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Indole Derivative Data adapted from a study on a substituted indole derivative to illustrate typical findings. iucr.org
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
| H···O / O···H | 24.3 |
| H···H | 18.4 |
| Br···H / H···Br | 16.8 |
| C···H / H···C | 8.4 |
Hydrogen bonds are highly directional, non-covalent interactions crucial for molecular recognition and self-assembly. github.io They form when a hydrogen atom, covalently bonded to an electronegative atom (the donor), is attracted to another nearby electronegative atom (the acceptor). github.io In this compound, the -OH and -NH groups are potent hydrogen bond donors, while the oxygen and nitrogen atoms can also act as acceptors.
Computational methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are used to investigate the geometry and energetics of these bonds. researchgate.net Key parameters such as the donor-H···acceptor distance and angle are calculated to confirm the presence and strength of hydrogen bonds. The Atoms in Molecules (AIM) theory can also be applied to analyze the electron density at the bond critical point, providing further evidence of a bonding interaction. researchgate.net
Studies on related molecules provide a template for what to expect. For melatonin (B1676174), the geometry around the indole nitrogen shows bond angles of 109.0° (C1-N14-C7), 125.5° (C1-N14-H12), and 125.4° (7C-N14-H12), illustrating the local electronic environment. nih.gov Computational analyses of other systems show that the stability of different conformers often depends on the formation of intramolecular hydrogen bonds. researchgate.net The interaction between a hydroxyl group and a π-electron system (OH···π) is another weak hydrogen bond that could be relevant for this compound. dtu.dk
A computational analysis of this compound would likely reveal a complex network of both intra- and intermolecular hydrogen bonds, dictating its preferred conformation and crystal packing arrangement. The relative strengths of these bonds would be quantified by calculating their interaction energies.
Table 2: Typical Hydrogen Bond Geometries Illustrative data based on general principles of hydrogen bonding. github.io
| Bond Type | Typical Donor-Acceptor Distance (Å) | Typical Donor-H···Acceptor Angle (°) |
| O-H···O | 2.5 - 2.8 | > 150 |
| N-H···O | 2.6 - 2.9 | > 150 |
| O-H···N | 2.6 - 2.9 | > 150 |
| C-H···π | 3.2 - 3.8 | > 130 |
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum mechanical calculations provide static pictures of molecular interactions, molecular dynamics (MD) simulations offer a view of how molecules behave over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment, such as a solvent or a biological receptor. nih.govnih.gov
For a molecule like this compound, the ethyl-hydroxy side chain has significant conformational freedom. MD simulations can explore the potential energy surface of this side chain, identifying low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor binding site.
MD simulations on related indole derivatives like serotonin (B10506) and indolicidin (B8082527) have provided valuable insights. For example, simulations of serotonin interacting with lipid membranes have shown how it orients itself and the nature of its interactions with different lipid types. researchgate.netresearchgate.net In other studies, MD simulations have been used to examine the stability of protein-ligand complexes, confirming that key interactions, such as hydrogen bonds with specific amino acid residues, are maintained throughout the simulation. nih.govchemrxiv.org Analysis of the root-mean-square deviation (RMSD) of the molecule's backbone over time can indicate the stability of its conformation. nih.gov
A typical MD simulation of this compound would involve placing the molecule in a box of water molecules, applying a force field (a set of parameters describing the potential energy of the system), and running the simulation for tens to hundreds of nanoseconds. nih.gov The resulting trajectory would be analyzed to understand its conformational preferences, hydration shell structure, and dynamic properties.
Table 3: Common Parameters and Outputs of an MD Simulation Illustrative parameters for a typical biomolecular simulation. nih.gov
| Parameter/Analysis | Typical Value/Description | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the physics of the atoms and bonds. |
| Simulation Time | 50 - 500 ns | Duration of the simulation to observe molecular motion. |
| Root-Mean-Square Deviation (RMSD) | Plot vs. Time | Measures conformational stability. |
| Root-Mean-Square Fluctuation (RMSF) | Plot vs. Atom Number | Identifies flexible regions of the molecule. |
| Principal Component Analysis (PCA) | Eigenvectors and Eigenvalues | Reveals dominant modes of collective atomic motion. |
Structure Activity Relationship Sar Studies of 3 2 Hydroxyethyl 1h Indol 6 Ol Derivatives
Systematic Modification of the Hydroxyethyl (B10761427) Side Chain and its Impact on Activity
The hydroxyethyl side chain at the C3 position of the indole (B1671886) ring is a key feature influencing the biological profile of 3-(2-hydroxyethyl)-1H-indol-6-ol derivatives. Systematic modifications of this side chain have been shown to significantly impact their activity.
For instance, in the context of carbapenem (B1253116) antibiotics, the C6 hydroxyethyl substituent is critical for their stability against certain bacterial enzymes. nih.gov Replacing this group with a hydroxymethyl group has been shown to enhance the compound's potency and stability against hydrolysis by specific carbapenemases. nih.gov While not a direct analogue, this highlights the importance of the hydroxyethyl moiety in molecular interactions.
In other classes of compounds, such as penicillins and cephalosporins, the introduction of a hydroxyethyl group, replacing the traditional acylamino side chain, has been explored to broaden their spectrum of resistance. nih.gov Specifically, adding a carbapenem-like hydroxyethyl side chain to a penicillin nucleus can convert it into an inhibitor of class C β-lactamases. nih.gov
The length and branching of this side chain are also critical. For example, in third- and fourth-generation penicillins, longer and branched side chains with carboxyl or bulky heterocyclic amide groups confer resistance to certain classes of β-lactamases due to steric hindrance within the enzyme's active site. nih.gov
The following table summarizes the impact of modifications to the side chain at a position analogous to C3 in other heterocyclic systems.
| Modification of Side Chain | Observed Impact on Activity | Compound Class Example |
| Replacement of hydroxyethyl with hydroxymethyl | Increased potency and stability against hydrolysis | Carbapenems nih.gov |
| Introduction of a hydroxyethyl group | Conversion to a β-lactamase inhibitor | Penicillins nih.gov |
| Increased length and branching | Resistance to β-lactamases via steric hindrance | Penicillins nih.gov |
These examples from related fields underscore the principle that even subtle changes to the hydroxyethyl side chain, such as altering its length, branching, or terminal functional groups, can dramatically alter the biological activity of the parent compound.
Investigation of Substitutions on the Indole Nitrogen (N1) and their Role in Biological Interactions
The indole nitrogen (N1) is another critical position for modification in the SAR of indole derivatives. Substitutions at this position can significantly influence the compound's interaction with biological targets.
Research on indole Schiff bases has shown that substitutions at the N1 position, in conjunction with modifications at C3, can lead to potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov For example, compounds with a benzoyl group at N1 were found to be highly potent and selective COX-2 inhibitors. nih.gov Molecular modeling studies of these compounds revealed that the N1-benzoyl group is positioned in a hydrophobic pocket of the COX-2 active site, contributing to its inhibitory activity. nih.gov
Furthermore, a novel nucleophilic substitution reaction at the N1 position of 1-hydroxytryptamine derivatives has been discovered, leading to the synthesis of 1-(indol-3-yl)indoles. researchgate.net This demonstrates the chemical feasibility of introducing a wide variety of substituents at the N1 position, opening up avenues for creating diverse libraries of compounds for biological screening.
Studies on the hydrodenitrogenation (HDN) of indole and its derivatives have also highlighted the importance of the N-H group. The ability of the –NH and C=C groups of dihydro-indole to be coplanar allows for effective adsorption on catalyst surfaces, influencing its reactivity. mdpi.com This suggests that substitutions on the N1 position could alter the planarity and electronic properties of the indole ring, thereby affecting its binding to target proteins.
The following table illustrates the effect of N1 substitutions in related indole compounds.
| N1 Substituent | Observed Effect | Compound Class |
| Benzoyl group | Potent and selective COX-2 inhibition nih.gov | Indole Schiff bases |
| Indol-3-yl group | Formation of novel dimeric structures researchgate.net | 1-Hydroxytryptamine derivatives |
| Alkyl groups | Potential to alter ring planarity and binding mdpi.com | Indole derivatives |
These findings collectively indicate that the N1 position of the indole nucleus is a key site for modification, with the potential to significantly modulate the biological activity of this compound derivatives by influencing their binding orientation and affinity for their respective targets.
Role of the Hydroxyl Group at C6 and its Chemical Modifications in Modulating Activity
The position of a hydroxyl group on a molecule can significantly affect its biological activity by influencing its hydrogen-bonding capacity and lipophilicity. researchgate.net In the case of propofol, an intravenous anesthetic, the hydroxyl group plays a dominant role in its recognition by protein targets, leading to its hypnotic effects. researchgate.net
Chemical modifications of this hydroxyl group, such as esterification, etherification, or replacement with other functional groups, can have profound effects on the molecule's activity. For example, in the study of iridoid glycosides, which contain multiple hydroxyl groups, the selective modification of these groups is a key strategy for altering their biological properties. nih.gov
The following table summarizes the general role of hydroxyl groups in bioactive molecules.
| Modification/Role of Hydroxyl Group | General Impact on Bioactivity |
| Hydrogen Bond Formation | Increased ligand-to-target binding affinity researchgate.net |
| Influence on Hydrophilicity | Affects bioavailability and pharmacokinetics researchgate.net |
| Site for Chemical Modification | Allows for the creation of derivatives with altered activity |
Given the established importance of hydroxyl groups in drug-receptor interactions, it can be inferred that modifications to the C6-hydroxyl group of this compound would be a critical aspect of its SAR, influencing its potency, selectivity, and pharmacokinetic properties.
SAR Analysis through Molecular Docking and Ligand-Based Design
Molecular docking and ligand-based design are powerful computational tools used to understand and predict the SAR of bioactive molecules. nih.gov These methods provide insights into how a ligand can bind to its target protein and how different structural modifications might affect this binding.
Molecular docking simulations can predict the binding conformation and interactions between a ligand and the active site of a protein. nih.gov For instance, in the study of indole Schiff bases as COX-2 inhibitors, molecular docking revealed that the trifluoromethylphenyl substituent attached to the imine spacer is positioned near a secondary pocket of the COX-2 active site, while the N1-benzoyl group occupies a hydrophobic pocket. nih.gov This detailed understanding of the binding mode is invaluable for designing more potent inhibitors.
Ligand-based design, on the other hand, is used when the three-dimensional structure of the target protein is unknown. mdpi.com This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active and inactive compounds, a pharmacophore model can be developed, which represents the essential three-dimensional arrangement of functional groups required for biological activity.
The general workflow for SAR analysis using these computational methods is as follows:
| Computational Method | Application in SAR Analysis |
| Molecular Docking | Predicts binding modes and interactions with a known protein target. nih.gov |
| Ligand-Based Virtual Screening | Identifies new potential ligands from large databases based on a known active scaffold. mdpi.com |
| Pharmacophore Modeling | Defines the key structural features required for biological activity. nih.gov |
These computational approaches are integral to modern drug discovery and can significantly accelerate the process of lead optimization by providing a rational basis for the design of new derivatives of this compound with improved activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This allows for the prediction of the activity of new, unsynthesized compounds.
In a typical QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. semanticscholar.org These descriptors are then used to build a statistical model, often using techniques like multiple linear regression (MLR) or artificial neural networks (ANN), that correlates them with the observed biological activity. semanticscholar.orgnih.gov
For example, a QSAR study on a series of hydroxyethylamine derivatives as HIV-1 protease inhibitors successfully developed models that could predict their anti-protease activity. nih.gov These models were then used to design new compounds with potentially improved activity. nih.gov Similarly, 2D- and 3D-QSAR models have been developed for various indole derivatives to predict their activity as inhibitors of different enzymes. semanticscholar.orgresearchgate.net
The key components of a QSAR study are outlined in the table below:
| QSAR Component | Description |
| Molecular Descriptors | Numerical values that describe the physicochemical properties of a molecule. semanticscholar.org |
| Statistical Model | A mathematical equation that relates the descriptors to the biological activity. semanticscholar.org |
| Model Validation | A process to ensure the predictive power of the QSAR model. mdpi.com |
| Predictive Insights | The ability to predict the activity of new compounds based on their structure. nih.gov |
QSAR modeling provides a powerful tool for gaining predictive insights into the SAR of this compound derivatives, guiding the synthesis of new compounds with a higher probability of possessing the desired biological activity.
Mechanistic Investigations of Biological Activities of 3 2 Hydroxyethyl 1h Indol 6 Ol and Its Analogs
Receptor Binding and Modulation Mechanisms
The interaction of 3-(2-hydroxyethyl)-1H-indol-6-ol and its analogs with various receptors is a key determinant of their pharmacological profiles. These interactions can range from agonism, where the compound activates the receptor, to antagonism, where it blocks the receptor's activity.
Agonism/Antagonism at Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A)
The serotonin system, with its diverse receptor subtypes, is a primary target for many psychoactive compounds. The 5-HT1A and 5-HT2A receptors, in particular, are implicated in mood, anxiety, and cognition.
Research has identified certain analogs of this compound as potent agonists of the 5-HT1A receptor. nih.govacs.org Agonism at this receptor is a well-established mechanism for anxiolytic and antidepressant effects. nih.gov For instance, some newly synthesized 5-HT1A receptor agonists have shown promise in pain relief therapy. nih.govacs.org The activation of 5-HT1A heteroreceptors, which are located on non-serotonergic neurons, is believed to contribute significantly to the antidepressant response. nih.gov Studies have shown that some compounds exhibit high, nanomolar affinities for the 5-HT1A receptor. nih.gov
In contrast to their agonist activity at 5-HT1A receptors, some related compounds act as antagonists at 5-HT2A receptors. nih.govnih.gov 5-HT2A receptor antagonism is a mechanism known to be effective in treating insomnia, particularly by increasing slow-wave sleep. nih.gov The interaction of ligands with the 5-HT2A receptor can be complex, involving specific amino acid residues within the receptor's binding pocket. nih.gov For example, the cationic primary amino group of serotonin interacts with the conserved Asp3.32(155) in the transmembrane helix 3 of the 5-HT2A receptor. nih.gov Selective 5-HT2A receptor antagonists have been investigated for their potential to normalize certain behaviors associated with NMDA receptor hypofunction. nih.gov
| Receptor | Interaction Type | Potential Therapeutic Effect |
| 5-HT1A | Agonism | Anxiolytic, Antidepressant, Analgesic |
| 5-HT2A | Antagonism | Improved Sleep Maintenance |
Interaction with A2B Adenosine (B11128) Receptors
Adenosine receptors, particularly the A2B subtype, are involved in various physiological processes, including inflammation and neurotransmission. 3-(2-hydroxyethyl)indole, a related compound, has been identified as a reactant for the preparation of A2B adenosine receptor ligands. sigmaaldrich.com A2B receptors are low-affinity receptors that couple to the Gαs protein subunit, leading to the stimulation of adenylate cyclase and an increase in intracellular cAMP. nih.gov The activation of A2B receptors can induce vasodilation in specific vascular beds, such as the renal and mesenteric arteries, suggesting a potential therapeutic application in conditions like acute kidney injury. nih.gov
Enzyme Inhibition Mechanisms
In addition to receptor modulation, this compound and its analogs can exert their biological effects by inhibiting the activity of specific enzymes. This inhibition can disrupt pathological processes or modulate the levels of endogenous signaling molecules.
Inhibition of RNA Polymerase II C-terminal Domain
The C-terminal domain (CTD) of RNA polymerase II is a crucial regulator of transcription and RNA processing. nih.govnih.gov 3-(2-hydroxyethyl)indole has been used as a reactant in the preparation of inhibitors targeting the CTD of RNA polymerase II, which have demonstrated antitumor activities. sigmaaldrich.com The CTD-interacting domain (CID) proteins play a role in choosing the appropriate transcription termination pathway. nih.govnih.gov
Modulation of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are key players in the synthesis of prostaglandins (B1171923) from arachidonic acid, which are involved in inflammation and pain. nih.gov The modulation of COX enzymes represents a significant therapeutic strategy. While direct inhibition of COX by this compound is not extensively documented in the provided context, the broader class of indole (B1671886) derivatives has been studied for their effects on pathways involving COX. The inhibition of COX-1 by drugs like aspirin (B1665792) leads to a reduction in thromboxane (B8750289) A2 formation, which is crucial for platelet aggregation. wikipedia.org
Other Relevant Enzyme Targets
The diverse structures of indole analogs allow for interaction with a variety of other enzyme targets.
This enzyme is responsible for the conversion of prostaglandin (B15479496) H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregator. wikipedia.org Inhibition of thromboxane synthase is a therapeutic approach to reduce the risk of thrombosis. nih.govnih.govmdpi.com Inhibitors like dazoxiben (B1663000) and ozagrel (B471) have been studied for their ability to block this enzyme. nih.govmdpi.com
This superfamily of enzymes catalyzes the hydrolysis of phospholipids (B1166683), releasing fatty acids and lysophospholipids. nih.govnih.gov These products can be precursors for inflammatory mediators. Some indole derivatives have been investigated as inhibitors of phospholipase A2. nih.gov
This enzyme converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govnih.gov Inhibition of 5-alpha-reductase is a therapeutic strategy for conditions like benign prostatic hyperplasia and androgenic alopecia. nih.govwikipedia.org Inhibitors are broadly classified as steroidal and non-steroidal. nih.gov
This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of acetylcholinesterase increases the levels of acetylcholine in the synaptic cleft and is a key treatment strategy for Alzheimer's disease. nih.govdrugbank.com 3-(2-Hydroxyethyl)indole has been used as a reactant to prepare dual binding site acetylcholinesterase inhibitors. sigmaaldrich.com
| Enzyme Target | Biological Role | Implication of Inhibition |
| RNA Polymerase II C-terminal Domain | Gene transcription and RNA processing | Antitumor activity |
| Cyclooxygenase (COX) Enzymes | Prostaglandin synthesis (inflammation, pain) | Anti-inflammatory, analgesic effects |
| Thromboxane Synthase | Thromboxane A2 synthesis (platelet aggregation) | Antithrombotic effects |
| Phospholipase-A2 | Hydrolysis of phospholipids (inflammation) | Anti-inflammatory effects |
| Steroid-5-alpha-reductase | Conversion of testosterone to DHT | Treatment of BPH and hair loss |
| Acetylcholinesterase | Breakdown of acetylcholine | Enhanced cholinergic neurotransmission |
Antimicrobial Activity Mechanisms
Indole derivatives have demonstrated a broad spectrum of antimicrobial properties, and investigations into their mechanisms of action reveal a multi-faceted approach to combating microbial growth and survival. nih.gov
A key mechanism of action for many antimicrobial agents, including indole derivatives, is the disruption of the microbial cell membrane. nih.gov This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
In addition to their effects on individual microbial cells, indole compounds have shown efficacy against biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which provides protection against antibiotics and host immune responses. nih.govnih.gov Indole derivatives, such as 7-hydroxyindole, have been observed to not only inhibit the formation of biofilms by pathogens like Acinetobacter baumannii but also to eradicate established biofilms, even at sub-inhibitory concentrations. nih.gov This suggests a mechanism that interferes with the integrity of the biofilm matrix or the signaling pathways involved in its maintenance.
Beyond membrane disruption, some indole derivatives are believed to exert their antimicrobial effects by targeting intracellular processes, including the synthesis of DNA. nih.gov This mode of action would prevent microbial replication and proliferation. The precise mechanisms by which these compounds interfere with DNA synthesis are an area of active investigation.
The antimicrobial activity of indole analogs has been evaluated against a range of clinically significant bacterial strains, both Gram-positive and Gram-negative.
Staphylococcus aureus (including MRSA): Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of hospital-acquired infections. scitepress.org Some indole-containing compounds have demonstrated activity against MRSA. scitepress.org
Staphylococcus epidermidis: This bacterium is a common cause of infections associated with medical devices. scitepress.org
Escherichia coli: Certain indole derivatives have shown inhibitory effects against E. coli. researchgate.net
Klebsiella pneumoniae: This opportunistic pathogen can cause a variety of infections, and some indole-related structures have been found to possess activity against it. researchgate.netajol.info
Table 1: Antimicrobial Activity of Selected Indole Analogs Against Various Bacterial Strains
| Compound/Analog | Bacterial Strain | Observed Effect | Reference |
|---|---|---|---|
| 7-hydroxyindole | Acinetobacter baumannii | Potent antimicrobial and antibiofilm activity | nih.gov |
| Indole Derivatives | Escherichia coli | Antimicrobial activity | researchgate.net |
| Indole Derivatives | Klebsiella pneumoniae | Antimicrobial activity | researchgate.net |
| Indole Derivatives | Staphylococcus aureus (MRSA) | Anti-Staphylococcal activity | scitepress.org |
| Indole Derivatives | Staphylococcus epidermidis | Anti-Staphylococcal activity | scitepress.org |
The antifungal mechanisms of indole derivatives are also under investigation. Similar to their antibacterial action, disruption of the fungal cell membrane and inhibition of essential biosynthetic pathways are likely contributors. nih.gov For instance, some antifungal agents target the synthesis of ergosterol, a key component of the fungal cell membrane, leading to membrane instability and cell death. Another mechanism involves the inhibition of the synthesis of fungal cell wall polysaccharides, which are crucial for maintaining cell integrity. nih.gov
Modulation of Cellular Pathways
In addition to their direct antimicrobial effects, indole compounds can modulate various cellular pathways within host organisms.
The indole structure is a core component of the neurotransmitter serotonin (5-hydroxytryptamine), which plays a critical role in regulating mood, sleep, appetite, and other physiological processes. Therefore, it is plausible that indole derivatives, including this compound, could interact with and modulate serotonergic pathways.
While direct research on the effects of this compound on neuronal activity and serotonin pathways is limited, studies on structurally related compounds provide some insights. For example, the compound 6-hydroxydopamine has been shown to have significant and lasting effects on noradrenergic neurons in the brain, altering norepinephrine (B1679862) levels and uptake. nih.govnih.gov This demonstrates the potential for hydroxylated indole-like compounds to interact with and modify the function of specific neuronal systems. The structural similarity of this compound to serotonin suggests the possibility of interactions with serotonin receptors or transporters, which could influence neuronal signaling. However, further research is needed to elucidate the specific effects of this compound on neuronal activity and serotonergic pathways.
Influence on Growth Factor Signaling (e.g., VEGF inhibition)
The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of this pathway is a hallmark of several diseases, including cancer, where it fuels tumor growth and metastasis. Consequently, the inhibition of VEGF and its receptors (VEGFRs) has become a key therapeutic strategy. nih.gov While direct studies on the VEGF inhibitory properties of this compound are not extensively documented in publicly available research, the broader class of indole-containing compounds has been the subject of significant investigation as potential VEGFR inhibitors. nih.govjlu.edu.cn
The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds, including several approved drugs. nih.gov Its structural versatility allows for modifications that can lead to potent and selective inhibition of various protein kinases, including VEGFRs. jlu.edu.cn Research has demonstrated that many indole derivatives effectively target the ATP-binding site of the VEGFR-2 tyrosine kinase, preventing its activation and downstream signaling. jlu.edu.cnekb.eg
Several indole-based compounds have been identified as effective agents against VEGFR. nih.gov For instance, sunitinib (B231) and sorafenib (B1663141) are clinically approved multi-kinase inhibitors that feature an indole or oxindole (B195798) core and exhibit potent anti-angiogenic activity through VEGFR inhibition. ekb.eg These drugs have set a precedent for the development of other indole analogs with similar or improved inhibitory profiles.
The mechanism of action for many of these indole-based inhibitors involves competitive binding to the ATP pocket of the VEGFR-2 kinase domain. This binding prevents the phosphorylation of the receptor, thereby blocking the entire downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. The specific substitutions on the indole ring play a crucial role in determining the binding affinity and selectivity of these compounds.
A variety of indole analogs have been synthesized and evaluated for their VEGFR-2 inhibitory activity. For example, certain indole-2-carboxamide derivatives have shown potent inhibition of VEGFR-2. nih.gov The inhibitory concentrations for some of these compounds are in the nanomolar range, indicating high potency. nih.gov
Table 1: Examples of Indole Analogs with VEGFR-2 Inhibitory Activity
| Compound Class | Specific Analog Example | Target | IC₅₀ Value | Reference |
| Indole-2-carboxamides | Compound Ve (R₁ = CH₂OH, R₂ = Cl, X = NH) | VEGFR-2 | 1.10 nM | nih.gov |
| Indole-2-carboxamides | Compound Vg (R₁ = CH=CH-O-CH₃, R₂ = Cl, X = NH) | VEGFR-2 | 1.60 nM | nih.gov |
| Aniline-indole hybrid | Compound XXI | VEGFR-2 | 45 nM | ekb.eg |
| Morpholino-indole hybrid | Compound XXII | VEGFR-2 | 1.2 µM | ekb.eg |
| 3-Indole acetic acid | Not Applicable | VEGFR-2 | 0.9704 mM | nih.gov |
| 3-Indole pyruvic acid | Not Applicable | VEGFR-2 | 1.037 mM | nih.gov |
This table is for illustrative purposes and includes data for various indole analogs, not specifically this compound.
The data clearly indicates that the indole nucleus is a viable starting point for the design of potent VEGFR-2 inhibitors. The specific functional groups attached to the indole ring are critical for the observed biological activity.
Immunomodulatory Mechanisms (e.g., Interleukin 6 inhibition)
Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis. Aberrant IL-6 signaling is implicated in the pathophysiology of numerous inflammatory diseases and cancers. researchgate.netacs.org Therefore, the inhibition of IL-6 or its signaling pathway represents a promising therapeutic avenue. researchgate.net While direct evidence for the IL-6 inhibitory activity of this compound is limited, research into its analogs and the broader class of indole derivatives has revealed potential immunomodulatory effects, including the inhibition of IL-6. researchgate.net
The mechanisms by which indole compounds may exert immunomodulatory effects are diverse. For some compounds, the inhibition of pro-inflammatory cytokine production, such as IL-6 and TNF-α, is a key aspect of their activity. researchgate.net The inhibition can occur at various levels, including the suppression of gene expression of these cytokines.
For example, studies on certain N-substituted indole conjugates have demonstrated their potential to mitigate the expression of IL-6. researchgate.net In a study investigating conjugates of N-substituted indole and aminophenylmorpholin-3-one, a fluorinated analog proved to be a particularly active member, showing reliable effects against biomarkers including IL-6 and TNF-α. researchgate.net
The development of small molecule inhibitors of IL-6 is an active area of research, with several natural and synthetic compounds being investigated. researchgate.netnih.gov Madindoline A, a natural product, is a known selective inhibitor of IL-6. nih.gov The search for novel, non-peptide small molecules that can act as IL-6 inhibitors is driven by the need to overcome the limitations of monoclonal antibody therapies, such as high cost and potential immunogenicity. researchgate.netacs.org
Table 2: Examples of Compounds with IL-6 Inhibitory Activity
| Compound | Class/Origin | Inhibition Mechanism | IC₅₀ Value | Reference |
| Madindolin A | Natural Product | Selective IL-6 inhibitor | 8.70 µg/mL | nih.gov |
| Compound 3e | 2,5-diaminobenzoxazole derivative | Inhibits IL-6/STAT3 signaling (71.5% inhibition) | 3.51 µg/mL | nih.gov |
| Tocilizumab | Monoclonal Antibody | IL-6 receptor antagonist | Not Applicable | wikipedia.orgnih.gov |
| Siltuximab | Monoclonal Antibody | Binds to IL-6 | Not Applicable | wikipedia.org |
This table provides examples of IL-6 inhibitors to illustrate the types of molecules under investigation and does not include data for this compound.
The exploration of indole analogs as immunomodulators is a promising field. The ability of certain indole structures to interfere with key inflammatory pathways, such as those mediated by IL-6, suggests that derivatives of this compound could potentially be developed to have specific immunomodulatory functions. Further structure-activity relationship studies are necessary to elucidate the full potential of this class of compounds.
Biosynthesis and Natural Occurrence of Hydroxyethyl Indoles
Natural Production of 3-(2-hydroxyethyl)indole (Tryptophol) in Organisms (e.g., Saccharomyces cerevisiae, Plants)
Tryptophol (B1683683), or 3-(2-hydroxyethyl)indole, is an aromatic alcohol found across different biological kingdoms, including fungi, plants, bacteria, and even in marine sponges. wikipedia.orgrsc.org Its presence as a natural metabolite has been the subject of research for over a century, with initial descriptions of its production by yeast dating back to 1912. wikipedia.org
In the realm of fungi, the baker's yeast Saccharomyces cerevisiae is a well-documented producer of tryptophol. wikipedia.orgdoaj.org It is formed as a secondary product during ethanol (B145695) fermentation, contributing to the chemical profile of alcoholic beverages like wine and beer. wikipedia.org Tryptophol is also produced by the pathogenic fungus Candida albicans, where it acts as an autoantibiotic. wikipedia.org Furthermore, some species of the fungal genus Rhizoctonia are capable of efficiently converting tryptophan into tryptophol. wikipedia.org The plant pathogenic fungus Fusarium graminearum also synthesizes tryptophol from L-tryptophan. researchgate.net
The occurrence of tryptophol is not limited to microorganisms. In the plant kingdom, it has been identified in the needles and seeds of Scots Pine (Pinus sylvestris). wikipedia.org Tryptophol is considered a precursor to various indole (B1671886) alkaloids in both plants and microorganisms. researchgate.net Its role as an auxin, a class of plant hormones, has also been noted. nih.gov The unicellular alga Euglena gracilis has been shown to metabolize exogenous tryptophol into several derivatives, including tryptophol galactoside and tryptophol glucoside. wikipedia.org
Tryptophol is also produced by the trypanosomal parasite Trypanosoma brucei, the causative agent of sleeping sickness. wikipedia.org
Table 1: Natural Occurrence of Tryptophol
| Kingdom | Organism | Specific Location/Context |
| Fungi | Saccharomyces cerevisiae | Secondary product of ethanol fermentation (e.g., in wine and beer) |
| Candida albicans | Produced as an autoantibiotic | |
| Rhizoctonia spp. | Efficient conversion from tryptophan | |
| Fusarium graminearum | Synthesized from L-tryptophan | |
| Plantae | Pinus sylvestris (Scots Pine) | Needles and seeds |
| Protista | Euglena gracilis | Metabolizes exogenous tryptophol |
| Animalia | Ircinia spiculosa (Marine Sponge) | Isolated from the sponge |
| Protista | Trypanosoma brucei | Produced by the parasite in sleeping sickness |
Enzymatic Pathways and Precursors in Biological Systems
The primary biosynthetic route for tryptophol in organisms like Saccharomyces cerevisiae is the Ehrlich pathway. nih.gov This metabolic pathway is responsible for the catabolism of amino acids, including the aromatic amino acid L-tryptophan, which serves as the precursor for tryptophol. nih.govnih.gov
The biosynthesis of tryptophol via the Ehrlich pathway involves a series of enzymatic reactions:
Transamination: The process begins with the deamination of L-tryptophan to form 3-indolepyruvate. wikipedia.org This initial step is a reversible transamination of the amino acid. nih.gov
Decarboxylation: Subsequently, 3-indolepyruvate is decarboxylated by the enzyme indolepyruvate decarboxylase to yield indole-3-acetaldehyde. wikipedia.org
Reduction: In the final step, indole-3-acetaldehyde is reduced to tryptophol by an alcohol dehydrogenase. wikipedia.org
The entire pathway for the de novo biosynthesis of tryptophol, starting from glucose, is a multi-step process that involves glycolysis, the pentose (B10789219) phosphate (B84403) pathway, the shikimate pathway to produce aromatic amino acids, the L-tryptophan synthesis pathway, and finally, the Ehrlich pathway to convert L-tryptophan to tryptophol. nih.gov
Research has shown that the production of tryptophol in Saccharomyces cerevisiae is significantly promoted by the presence of tryptophan. nih.gov However, the addition of another aromatic amino acid, phenylalanine, can reduce the stimulatory effect of tryptophan. nih.gov
Table 2: Key Steps and Enzymes in Tryptophol Biosynthesis via the Ehrlich Pathway
| Step | Precursor | Product | Key Enzyme Class |
| 1. Transamination | L-Tryptophan | 3-Indolepyruvate | Aminotransferase |
| 2. Decarboxylation | 3-Indolepyruvate | Indole-3-acetaldehyde | Indolepyruvate decarboxylase |
| 3. Reduction | Indole-3-acetaldehyde | Tryptophol | Alcohol dehydrogenase |
Advanced Analytical Methodologies for Complex Matrix Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating components from a mixture. These methods are widely employed for the quantification of non-volatile or thermally unstable compounds, such as various indole (B1671886) derivatives. The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent).
In the context of analyzing compounds structurally similar to 3-(2-hydroxyethyl)-1H-indol-6-ol, such as other hydroxylated indoles, HPLC and UPLC methods are frequently utilized. UPLC, with its use of smaller particle-sized columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
A typical HPLC or UPLC method for the analysis of hydroxylated indole compounds would involve a reversed-phase column (e.g., C18) and a gradient elution using a mobile phase consisting of an aqueous component (often with an acid additive like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a diode-array detector (DAD) or a fluorescence detector (FLD), as many indole derivatives exhibit natural fluorescence, which can provide high sensitivity and selectivity.
Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Related Indole Compounds
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm for UPLC) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient Elution | A time-programmed linear gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.5 mL/min for UPLC; 0.8 - 1.5 mL/min for HPLC |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Detector | Diode-Array Detector (DAD) or Fluorescence Detector (FLD) |
Hyphenated Techniques for Identification and Profiling
While HPLC and UPLC are excellent for separation and quantification, the definitive identification of compounds, especially in complex matrices, requires the coupling of these separation techniques with mass spectrometry (MS). These "hyphenated" techniques provide structural information, allowing for a high degree of confidence in compound identification.
LC-MS/MS for Metabolite Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the identification and quantification of metabolites in biological samples. In this method, the effluent from the LC system is introduced into a mass spectrometer. The mass spectrometer first ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). In a tandem MS setup, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process of multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.
For a compound like this compound, LC-MS/MS would be the method of choice for its unambiguous identification and quantification in a biological matrix. The specific precursor ion and product ions would be unique to the compound, allowing for its detection even in the presence of many other interfering substances.
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Precursor Ion [M+H]⁺ | The m/z of the protonated molecule |
| Product Ions | The m/z of characteristic fragments after collision-induced dissociation (CID) of the precursor ion |
| Collision Energy | The energy applied to induce fragmentation, optimized for the specific compound |
| Dwell Time | The time spent acquiring data for each transition |
GC-MS/MS for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version, GC-MS/MS, are powerful tools for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. Common derivatizing agents for compounds containing hydroxyl and amine groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Once derivatized, the compound can be introduced into the GC, where it is vaporized and separated in a long capillary column. The separated compounds then enter the mass spectrometer for detection and identification. GC-MS/MS offers very high sensitivity and is particularly useful for trace analysis in complex matrices. The fragmentation patterns generated by electron ionization (EI) in GC-MS are highly reproducible and can be compared to spectral libraries for compound identification.
Table 3: Illustrative GC-MS/MS Analysis Steps for Hydroxylated Indoles
| Step | Description |
| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. |
| 2. GC Separation | Separation on a capillary column (e.g., DB-5ms) with a programmed temperature ramp. |
| 3. Ionization | Electron Ionization (EI) at 70 eV. |
| 4. MS/MS Analysis | Selection of a precursor ion (characteristic fragment of the derivatized compound) and monitoring of specific product ions. |
Future Research Directions and Translational Perspectives in Chemical Biology
Elucidating Novel Biological Targets and Signaling Pathways
A fundamental step in understanding the potential of 3-(2-hydroxyethyl)-1H-indol-6-ol is the comprehensive identification of its molecular targets and the signaling pathways it modulates. The structural similarity to serotonin (B10506), a crucial neurotransmitter, suggests that 6-hydroxytryptophol might interact with serotonin receptors. However, studies on the closely related 6-hydroxytryptamine (B1212565) have revealed a significantly lower affinity for various serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C) compared to serotonin itself. wikipedia.org This suggests that 6-hydroxytryptophol may have a distinct target profile.
Future research should, therefore, focus on unbiased screening approaches to identify novel protein binders. Techniques such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics could be employed to pull down interacting proteins from cell lysates. Once potential targets are identified, validation through biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be crucial to quantify binding affinities.
Furthermore, downstream signaling pathway analysis is essential. Upon identification of a primary target, subsequent investigations should explore the modulation of key signaling nodes. For instance, if 6-hydroxytryptophol binds to a G-protein coupled receptor (GPCR), assays measuring changes in second messengers like cAMP and intracellular calcium would be pertinent. Comprehensive phosphoproteomics and transcriptomics analyses following cell treatment with this compound would provide a global view of the signaling cascades it perturbs. The metabolism of this compound is also a key area for investigation; for instance, the related 5-hydroxytryptophol (B1673987) is known to be a substrate for the enzyme UDP-glucuronosyltransferase (UGT) 1A6. nih.gov
Design and Synthesis of Next-Generation Indole (B1671886) Analogs with Enhanced Mechanistic Specificity
Once the primary biological targets of this compound are identified, the next logical step is the rational design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort. Systematic modifications of the 6-hydroxytryptophol scaffold, including alterations to the hydroxyethyl (B10761427) side chain, the position and nature of the hydroxyl group on the indole ring, and substitutions at other positions of the indole nucleus, will be necessary.
For example, the length and branching of the ethyl chain could be varied, or the hydroxyl group could be replaced with other functional groups like amides or ethers to probe the binding pocket of its target. The synthesis of such analogs would likely draw upon established methods in indole chemistry. The development of synthetic analogs of other phenolic compounds, such as hydroxytyrosol, has demonstrated that structural modifications can lead to enhanced biological activities. nih.gov
A key objective will be to achieve mechanistic specificity. This involves designing analogs that not only bind with high affinity to the desired target but also exhibit minimal off-target effects. This is particularly important if the parent compound displays a polypharmacological profile. High-throughput screening of these new analogs against a panel of receptors and enzymes will be essential to ensure target selectivity.
Development of Advanced Molecular Probes for in vitro Biological Studies
To facilitate the detailed study of this compound in complex biological systems, the development of advanced molecular probes is indispensable. These probes are derivatives of the parent compound that are functionalized with reporter groups, such as fluorophores, biotin, or photo-crosslinkers, enabling visualization and identification of its subcellular localization and binding partners.
Fluorescently labeled analogs of 6-hydroxytryptophol would allow for real-time imaging of its uptake and distribution within living cells using techniques like confocal microscopy. This can provide valuable insights into its mechanism of action and identify specific organelles or cellular compartments where it accumulates.
Furthermore, the synthesis of photo-affinity labeling probes, which incorporate a photoreactive group, would be a powerful tool for covalently capturing and subsequently identifying its direct binding partners. Upon photoactivation, these probes form a covalent bond with the target protein, which can then be isolated and identified by mass spectrometry. Such tools are invaluable for target validation and for discovering previously unknown interactions. The design and application of such probes are well-established in chemical biology for a wide range of small molecules. thermofisher.com
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
A comprehensive understanding of the biological role of this compound necessitates its study within the broader context of cellular networks. Systems biology approaches, which integrate multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), can provide a holistic view of the cellular response to this compound.
By treating cells or model organisms with 6-hydroxytryptophol and analyzing the global changes in gene expression, protein levels, and metabolite concentrations, it is possible to construct network models of its effects. This can reveal not only the primary signaling pathways affected but also secondary and adaptive responses, providing a deeper mechanistic understanding. For instance, a systems biology approach has been used to investigate the interaction between serotonin synthesis and metabolic homeostasis, highlighting the power of this methodology. nih.gov
Such an integrated approach can help to generate new hypotheses about the compound's function, identify potential biomarkers of its activity, and predict its effects in different cellular contexts or disease states. This holistic perspective is crucial for translating basic research findings into potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-hydroxyethyl)-1H-indol-6-ol, and how do reaction conditions influence yield?
- Methodological Answer : The hydroxyethyl group can be introduced via alkylation of indole precursors. For example, a modified approach from azide-alkyne cycloaddition (click chemistry) uses CuI catalysis in PEG-400/DMF solvents under nitrogen, followed by catalytic reduction to stabilize the hydroxyethyl moiety . Optimizing stoichiometry (e.g., molar ratios of reagents like triphenylphosphine-CCl₄) and reaction time (e.g., 12–24 hours) improves yields (typically 30–50%) . Post-synthesis purification via column chromatography or recrystallization enhances purity (>95%).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : In DMSO-d₆, the hydroxyethyl group appears as a triplet (δ ~3.2–3.5 ppm for CH₂) and a multiplet (δ ~4.5–4.8 ppm for OH). Aromatic indole protons resonate at δ ~6.5–7.7 ppm .
- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 192.2) and fragmentation patterns .
- IR Spectroscopy : O-H stretches (~3200–3500 cm⁻¹) and indole N-H (~3400 cm⁻¹) are diagnostic .
Q. How can researchers validate the purity of synthesized this compound?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λmax ~280 nm) to assess purity. Confirm homogeneity via melting point analysis (sharp range ±2°C) and TLC (Rf comparison against standards in EtOAc/hexanes) .
Advanced Research Questions
Q. What strategies mitigate contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use isogenic cell lines and matched controls.
- Validate target engagement via siRNA knockdown or CRISPR-Cas9 models.
- Perform meta-analyses of dose-response curves across studies to identify outliers .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT2A) based on indole scaffold affinity. Prioritize poses with hydrogen bonds to hydroxyethyl and indole NH groups .
- DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
Q. What experimental designs optimize the scalability of this compound synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce reaction time (e.g., 2 hours vs. 12 hours batch).
- Green Solvents : Replace DMF with Cyrene™ or 2-MeTHF to improve sustainability .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for this compound in different solvents?
- Methodological Answer : Solvent polarity affects chemical shifts. For example, DMSO-d₆ enhances NH/OH proton visibility via hydrogen bonding, while CDCl₃ may suppress these signals. Compare data across solvents and reference deuterated solvent correction tables. Validate assignments via 2D NMR (HSQC, HMBC) .
Application in Experimental Systems
Q. What in vitro models are suitable for studying the neuroprotective effects of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
